molecular formula C11H19N3O2 B8474701 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea CAS No. 55809-02-4

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea

Cat. No.: B8474701
CAS No.: 55809-02-4
M. Wt: 225.29 g/mol
InChI Key: LNKIHJJLFCITLP-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N,N',N'-trimethylurea is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

55809-02-4

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1,3,3-trimethylurea

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)8-7-9(12-16-8)14(6)10(15)13(4)5/h7H,1-6H3

InChI Key

LNKIHJJLFCITLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N(C)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethyl-3-(5-t-butyl-3-isoxazolyl)-urea (10.99 g) in dry dimethylformamide (10 ml), 50% sodium hydride (2.75 g) is added at room temperature with stirring, and the resultant mixture is heated at 60° C for 15 minutes. A solution of methyl iodide (8.86 g) in dry dimethylformamide (30 ml) is added at 10° C in 1 hour thereto, and the mixture is heated at 80° C for 5 minutes and evaporated to remove the solvent. The residue is combined with water and shaken with chloroform. The chloroform layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The residue is chromatographed on a column of silica gel to give 1,1,3-trimethyl-3-(5-t-butyl-3-isoxazolyl)-urea (10.94 g) as crystals melting at 90 to 91.0° C. The yield is 93.38%.
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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